

Application Notes and Protocols: Preparation of Ligustroflavone Stock Solutions

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Compound of Interest

Compound Name: *Ligustroflavone*

Cat. No.: *B1675389*

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Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the preparation, storage, and handling of **Ligustroflavone** stock solutions for use in various biological experiments. **Ligustroflavone**, also known as Nuezhenoside, is a flavonoid compound with known biological activities, including the activation of AMPK and inhibition of the RIPK1/RIPK3/MLKL pathway^{[1][2]}.

Physicochemical Properties and Solubility Data

Accurate preparation of stock solutions begins with understanding the fundamental properties of the compound. **Ligustroflavone** is a white to yellowish powder^{[1][3]}. Key quantitative data are summarized in the table below for easy reference.

Property	Value	Source
Synonyms	Nuezhenoside	
CAS Number	260413-62-5	[1]
Molecular Formula	C ₃₃ H ₄₀ O ₁₈	
Molecular Weight	724.67 g/mol	[1]
Appearance	White-yellowish powder	[1][3]
Solubility	DMSO: 250 mg/mL (344.99 mM)	[1][3][4]
Storage (Solid)	Desiccate at -20°C	[1]
Storage (Stock Solution)	-80°C for 6 months; -20°C for 1 month (protect from light)	[2]

Experimental Protocols

2.1. Materials and Equipment

- **Ligustroflavone** powder (CAS: 260413-62-5)
- Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade
- Sterile microcentrifuge tubes or cryovials
- Calibrated analytical balance
- Pipettes and sterile, filter-barrier pipette tips
- Vortex mixer
- Ultrasonic water bath

2.2. Protocol for Preparing a 100 mM DMSO Stock Solution

This protocol describes the preparation of a high-concentration primary stock solution, which can be further diluted to create working solutions.

Calculations: To prepare 1 mL of a 100 mM stock solution, the required mass of **Ligustroflavone** is calculated as follows: $\text{Mass (g)} = \text{Concentration (mol/L)} \times \text{Volume (L)} \times \text{Molecular Weight (g/mol)}$
 $\text{Mass (mg)} = 100 \text{ mmol/L} \times 0.001 \text{ L} \times 724.67 \text{ g/mol} \times 1000 \text{ mg/g} = 72.47 \text{ mg}$

Procedure:

- **Weighing:** Accurately weigh 72.47 mg of **Ligustroflavone** powder using an analytical balance and place it into a sterile microcentrifuge tube.
- **Solvent Addition:** Add 1 mL of anhydrous, cell culture grade DMSO to the tube containing the **Ligustroflavone** powder.
- **Dissolution:** Vortex the mixture thoroughly for 1-2 minutes. Due to the high concentration, complete dissolution may require sonication. Place the tube in an ultrasonic water bath for 10-15 minutes, or until the solution is clear and free of visible particulates[1][3]. If precipitation occurs, gentle warming (e.g., 37°C) combined with sonication can aid dissolution[2].
- **Sterilization (Optional):** If required for sterile cell culture applications, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
- **Aliquoting and Storage:** To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile cryovials[2].
- **Storage:** Store the aliquots protected from light. For long-term storage, keep at -80°C for up to 6 months. For short-term storage, -20°C for up to one month is suitable[2].

2.3. Preparation of Working Solutions

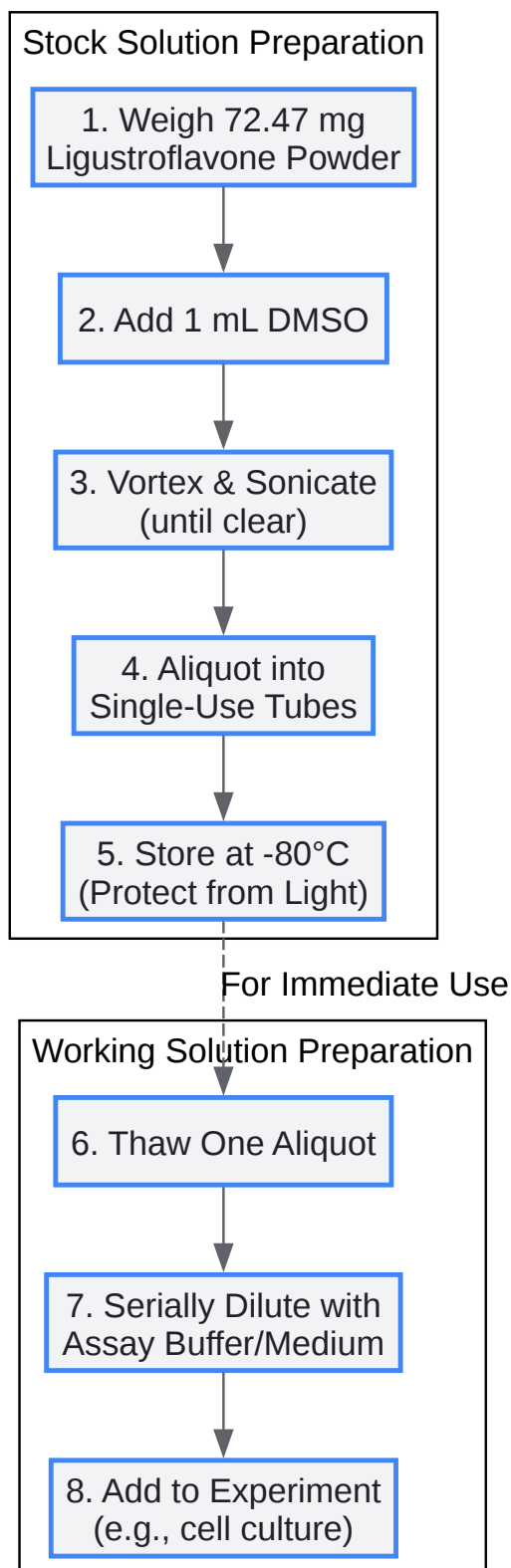
The high-concentration stock solution must be diluted to the final concentration required for the specific experiment (e.g., 25 µM for cell-based assays)[2].

Procedure:

- Thaw a single aliquot of the 100 mM **Ligustroflavone** stock solution at room temperature.
- Perform serial dilutions using the appropriate cell culture medium or assay buffer to achieve the desired final concentration.
- Important: Ensure the final concentration of DMSO in the working solution is non-toxic to the cells or experimental system, typically below 0.1% (v/v). Always include a vehicle control (medium or buffer with the same final DMSO concentration) in your experimental design.

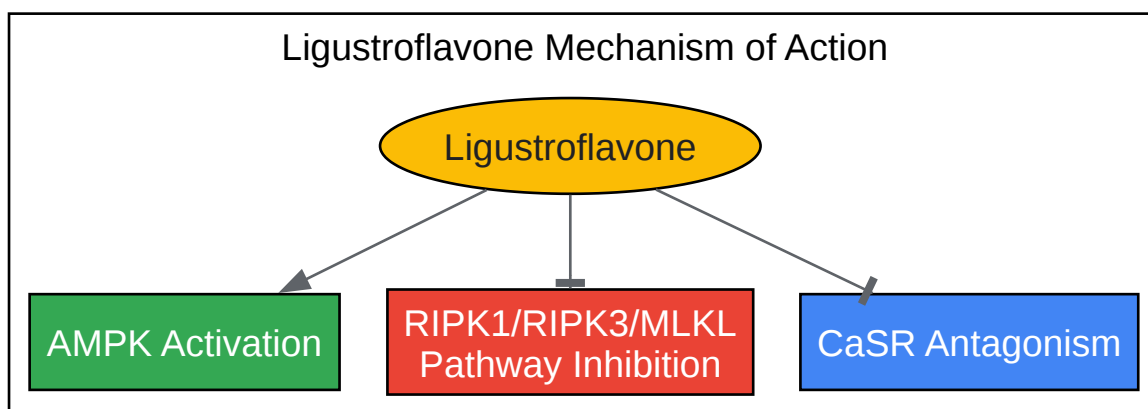
Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow for solution preparation and the primary signaling pathway influenced by **Ligustroflavone**.



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Caption: Workflow for preparing **Ligustroflavone** stock and working solutions.



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Caption: Key signaling pathways modulated by **Ligustroflavone**.^{[1][2][5]}

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References

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